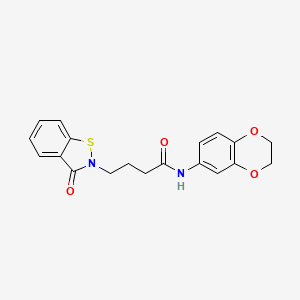![molecular formula C22H32N6O B11005531 N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11005531.png)
N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its complex structure combines a piperidine ring, a tetrazole moiety, and a benzyl group.
- While its exact pharmacological properties remain an active area of research, it has potential applications in various fields.
N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.
Reaction Conditions: Specific conditions vary based on the synthetic route, but common reagents include piperidine derivatives, tetrazole precursors, and benzyl halides.
Industrial Production:
Chemical Reactions Analysis
Reactivity: It likely undergoes reactions such as oxidation, reduction, and substitution.
Common Reagents: Reagents like hydrogen peroxide, palladium catalysts, and strong bases may be involved.
Major Products: These reactions yield derivatives with modified functional groups, impacting its biological activity.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stereochemistry, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological targets (e.g., receptors, enzymes).
Medicine: It may have therapeutic potential (e.g., as an antihypertensive or antiviral agent).
Industry: Limited applications due to its rarity, but it could inspire drug development.
Mechanism of Action
Targets: It likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism within cellular pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of piperidine, tetrazole, and benzyl moieties sets it apart.
Similar Compounds: Related structures include N-[(1-benzyl-4-phenylpiperidin-4-yl)methyl]-N’-ethylurea and 1-benzyl-N-(piperidin-4-yl)piperidin-4-amine .
Remember that while this compound shows promise, ongoing research will uncover more about its properties and applications
Properties
Molecular Formula |
C22H32N6O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C22H32N6O/c29-21(15-22(11-5-2-6-12-22)17-28-18-23-25-26-28)24-20-9-13-27(14-10-20)16-19-7-3-1-4-8-19/h1,3-4,7-8,18,20H,2,5-6,9-17H2,(H,24,29) |
InChI Key |
REBIIVHXVWGHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)CN4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(acetylamino)-1H-indol-1-yl]-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B11005473.png)
![3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11005484.png)
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B11005486.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B11005489.png)
![2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11005500.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11005501.png)
![4,6-dimethoxy-N-{(2S)-1-[(3-methoxyphenyl)amino]-1-oxopropan-2-yl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11005508.png)
![(2R)-phenyl({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B11005515.png)


![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B11005535.png)

